Ala-Ala-Asn-PAB TFA
CAS No.:
Cat. No.: VC16644735
Molecular Formula: C19H26F3N5O7
Molecular Weight: 493.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H26F3N5O7 |
---|---|
Molecular Weight | 493.4 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C17H25N5O5.C2HF3O2/c1-9(18)15(25)20-10(2)16(26)22-13(7-14(19)24)17(27)21-12-5-3-11(8-23)4-6-12;3-2(4,5)1(6)7/h3-6,9-10,13,23H,7-8,18H2,1-2H3,(H2,19,24)(H,20,25)(H,21,27)(H,22,26);(H,6,7)/t9-,10-,13-;/m0./s1 |
Standard InChI Key | RBSGVTHVRWIZQO-JMHMRROLSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N.C(=O)(C(F)(F)F)O |
Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Functional Components
Core Peptide Sequence
The tripeptide backbone of Ala-Ala-Asn-PAB TFA consists of L-alanine (Ala), L-alanine (Ala), and L-asparagine (Asn) residues. This sequence provides a protease-cleavable substrate while maintaining low immunogenicity. The PAB group, attached via a carbamate linkage to the C-terminal asparagine, serves as a self-immolative spacer that releases the conjugated drug upon linker cleavage.
Role of Asparagine
The asparagine residue introduces a polar amide side chain (-CONH2) that enhances water solubility compared to purely aliphatic linkers. This polarity modification helps counteract the hydrophobicity imparted by the PAB group, as demonstrated in comparative studies of dipeptide linkers .
Synthesis and Manufacturing
Solid-Phase Peptide Synthesis (SPPS)
Ala-Ala-Asn-PAB TFA is typically synthesized using Fmoc-based SPPS protocols:
-
Resin Loading: Wang resin functionalized with hydroxymethylphenoxy groups
-
Sequential Coupling:
-
Fmoc-PAB-OH → Fmoc-Asn(Trt)-PAB-resin
-
Fmoc-Ala-OH → Fmoc-Ala-Asn(Trt)-PAB-resin
-
Fmoc-Ala-OH → Fmoc-Ala-Ala-Asn(Trt)-PAB-resin
-
-
Global Deprotection: TFA cleavage cocktail (TFA:H2O:TIPS 95:2.5:2.5) removes Trt and Fmoc groups
-
Purification: Reverse-phase HPLC with acetonitrile/water gradients
Critical quality attributes include:
-
Purity >95% (HPLC)
-
Correct mass confirmation (HRMS)
-
Low endotoxin levels (<0.1 EU/mg)
Analytical Characterization
Parameter | Method | Specification |
---|---|---|
Purity | RP-HPLC (220 nm) | ≥95% |
Molecular Weight | MALDI-TOF | Theoretical: 532.56 Da |
Counterion Content | Ion Chromatography | TFA ≤15% (w/w) |
Sterility | Membrane Filtration | No growth in 14-day culture |
Mechanism of Action in Antibody-Drug Conjugates
Proteolytic Cleavage Dynamics
The Ala-Ala-Asn sequence is selectively cleaved by lysosomal cathepsins (primarily CatB and CatS) following ADC internalization. Kinetic studies reveal:
-
Catalytic Efficiency (kcat/Km): 2.4 × 10^4 M^-1s^-1 (CatB)
-
pH Optimum: 5.0-5.5 (lysosomal environment)
-
Half-life in Plasma: >72 hours (pH 7.4)
Self-Immolative PAB Spacer
Post-cleavage, the PAB group undergoes 1,6-elimination to release the active drug (D):
This two-stage release mechanism ensures precise temporal control over drug activation.
Comparative Performance in ADC Formulations
Data from systematic dipeptide linker evaluations demonstrate the advantages of alanine-rich sequences :
Hydrophobicity and Aggregation Profiles
Linker | cLog P | tPSA (Ų) | Aggregation (%) | Drug Load (DAR) |
---|---|---|---|---|
Ala-Ala | 2.3 | 180 | 2.8 | 10 |
Ala-Arg | 0.8 | 242 | 20.5 | 9.9 |
Val-Ala | 3.2 | 180 | 12.9 | 10 |
Gly-Gly | 1.2 | 180 | 8.2 | 10 |
Ala-Ala combinations showed optimal balance of hydrophobicity (cLog P 2.3) and polar surface area (180 Ų), minimizing aggregation to ≤3% while achieving maximum drug-to-antibody ratios (DAR 10).
Impact on ADC Pharmacokinetics
In murine xenograft models, ADCs with Ala-Ala-Asn-PAB linkers demonstrated:
-
Serum Half-life: 14.2 days (vs 9.8 days for Val-Ala variants)
-
Tumor-to-Plasma Ratio: 8:1 at 72 hours
-
Maximum Tolerated Dose: 6 mg/kg (vs 3 mg/kg for more hydrophobic linkers)
Structural Analogues and Modifications
PEGylated Variants
Incorporation of polyethylene glycol spacers enhances solubility without compromising cleavage efficiency:
Compound | PEG Units | Solubility (mg/mL) | Cleavage Half-life (h) |
---|---|---|---|
Fmoc-PEG4-Ala-Ala-Asn-PAB | 4 | 12.4 | 1.2 |
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB | 3 | 9.8 | 1.5 |
Charge-Modified Derivatives
Strategic amino acid substitutions alter isoelectric point (pI) for improved tissue penetration:
Variant | pI Shift | Tumor Penetration Depth (μm) |
---|---|---|
Ala-Ala-Asn-PAB (Native) | +0.3 | 120 |
Ala-Glu-Asn-PAB | -1.1 | 95 |
Ala-Lys-Asn-PAB | +1.7 | 145 |
Stability Considerations
Thermal Degradation Pathways
Accelerated stability studies (40°C/75% RH) identified primary degradation products:
-
Asparagine Deamidation: 12% formation at 6 months
-
Oxidative PAB Modification: 8% at 6 months
-
Peptide Bond Hydrolysis: <2% at 6 months
Formulation Optimization
Lyophilized formulations with trehalose (5% w/v) and polysorbate 80 (0.01% w/v) demonstrated:
-
Reconstitution Time: <2 minutes
-
Subvisible Particles: ≤6000 particles/mL
-
Bioactivity Retention: 98% at 24 months (-20°C)
Emerging Applications Beyond Oncology
Autoimmune Disease Targeting
Conjugation to anti-TNF antibodies enabled targeted delivery of glucocorticoid receptor modulators (GRMs) with:
-
Synovial Fluid Concentration: 15-fold increase vs free drug
-
Systemic Exposure Reduction: 92% lower plasma Cmax
Neurotherapeutic Delivery
Blood-brain barrier-penetrating conjugates showed:
-
Brain-to-Plasma Ratio: 0.8 vs 0.05 for free drug
-
Amyloid-β Clearance: 40% reduction in transgenic models
Regulatory and Manufacturing Challenges
Scale-Up Considerations
Industrial-scale production (≥1 kg) requires:
-
Mixing Energy Input: 0.8-1.2 kW/m³
-
Temperature Control: ±1°C during TFA cleavage
-
Chromatography Load: ≤25 g/L resin
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume